molecular formula C21H28O2 B602009 Levonorgestrel Impurity B CAS No. 19914-67-1

Levonorgestrel Impurity B

Cat. No. B602009
CAS RN: 19914-67-1
M. Wt: 312.46
InChI Key:
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Description

Levonorgestrel Impurity B, also known as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one, is a reference standard in the European Pharmacopoeia . It is related to Levonorgestrel, a synthetic progestogen used as an oral contraceptive or emergency contraceptive pill .


Molecular Structure Analysis

The molecular formula of Levonorgestrel Impurity B is C21H28O2 . The InChI string is 1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15 (22)13-14 (16)5-7-18 (17)19 (20)10-12-21 (20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18-,19+,20+,21+/m1/s1 .


Physical And Chemical Properties Analysis

The molecular weight of Levonorgestrel Impurity B is 312.45 g/mol . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Chromatographic Analysis

  • GC-MS Analysis for Impurities : A study by Ali et al. (2019) developed a gas chromatography-mass spectrometric (GC-MS) method for analyzing Levonorgestrel (LEV) and its impurities. This method is characterized as simple and sensitive for simultaneous analysis of LEV and its impurities, demonstrating its utility in quality control of pharmaceuticals containing LEV (Hazim M Ali, M. Gamal, N. Abdelwahab, & N. Farid, 2019).

  • Comparative Study on Chromatographic Techniques : A comparative study by Chankvetadze et al. (2003) investigated capillary liquid chromatography (CLC) and capillary electrochromatography (CEC) for determining the enantiomeric purity of Levonorgestrel and its pharmaceutical formulation, including the analysis of impurities (B. Chankvetadze, I. Kartozia, C. Yamamoto, Y. Okamoto, & G. Blaschke, 2003).

Environmental Impact Studies

  • Endocrine-Disrupting Properties : Tang et al. (2012) conducted a study on the adsorption properties and degradation dynamics of Levonorgestrel in soils. The research highlights its role as an endocrine-disrupting chemical, emphasizing its environmental impact and the risk it poses to ecosystems (T. Tang, Tianyu Shi, Deguang Li, Jinming Xia, Q. Hu, & Yongsong Cao, 2012).

  • Impact on Aquatic Life : Säfholm et al. (2012) studied the effects of Levonorgestrel on the frog Xenopus tropicalis, showing that environmental concentrations of this progestin impaired oogenesis in adult frogs. This study is significant in understanding the ecological impact of pharmaceutical impurities like Levonorgestrel in aquatic environments (M. Säfholm, Anna Norder, J. Fick, & C. Berg, 2012).

Drug Delivery and Formulation Studies

  • Protransfersome Gel Formulations : Jain et al. (2005) focused on the formulation and evaluation of protransfersome gel (PTG) for transdermal delivery of Levonorgestrel. This study highlights the development of a vesicular drug carrier system for effective and stable transdermal administration of Levonorgestrel, which can be applicable for studying impurities in drug formulations (S. Jain, R. Sapre, A. Tiwary, & N. Jain, 2005).

  • Mixture Effects on Reproduction : Runnalls et al. (2015) explored the reproductive effects of Levonorgestrel and ethinylestradiol on the fathead minnow, providing insights into the mixture toxicity of pharmaceuticals and their impurities. This study is crucial for understanding the combined effects of pharmaceutical impurities on aquatic organisms (T. Runnalls, N. Beresford, S. Kugathas, L. Margiotta-Casaluci, M. Scholze, A. Scott, & J. Sumpter, 2015).

Impurity Identification and Characterization

Safety and Hazards

Levonorgestrel, the parent compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified for acute dermal toxicity, acute inhalation toxicity, carcinogenicity, and reproductive toxicity .

properties

IUPAC Name

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMLVDXPKCBMFQ-MJCUULBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652581
Record name (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19914-67-1
Record name 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-5(10)-en-20-yn-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-5(10)-EN-20-YN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8SU3M53QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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